molecular formula C7H15N3O2 B3150821 N-(2-aminoethyl)morpholine-4-carboxamide CAS No. 69630-16-6

N-(2-aminoethyl)morpholine-4-carboxamide

Cat. No. B3150821
Key on ui cas rn: 69630-16-6
M. Wt: 173.21 g/mol
InChI Key: UMIHKUQVXHVFDJ-UHFFFAOYSA-N
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Patent
US04636501

Procedure details

N-(2-((2-hydroxy-3-(4-(2-(2-methylpropoxy)ethoxy)phenoxy)propyl)amino)ethyl)-4-morpholinecarboxamide was prepared in accordance with example 4 using 10.1 g of the neutral sulphate of N-2-aminoethyl-4-morpholinecarboxamide and 9.3 g of 3-(4-(2-(2-methylpropoxy)ethoxy)phenoxy-1,2-epoxypropane as starting materials. Yield 3.9 g. Melting point 95°-96° C. (base). The structure was determined using NMR-analysis.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-(2-methylpropoxy)ethoxy)phenoxy-1,2-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[NH2:6][CH2:7][CH2:8][NH:9][C:10]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:11].[CH3:18][CH:19]([CH3:36])[CH2:20][O:21][CH2:22][CH2:23][O:24][C:25]1[CH:35]=[CH:34][C:28]([O:29][CH:30]2[O:33][CH:31]2[CH3:32])=[CH:27][CH:26]=1>>[OH:33][CH:31]([CH2:30][O:29][C:28]1[CH:34]=[CH:35][C:25]([O:24][CH2:23][CH2:22][O:21][CH2:20][CH:19]([CH3:36])[CH3:18])=[CH:26][CH:27]=1)[CH2:32][NH:6][CH2:7][CH2:8][NH:9][C:10]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:11]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNC(=O)N1CCOCC1
Name
4-(2-(2-methylpropoxy)ethoxy)phenoxy-1,2-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCCOC1=CC=C(OC2C(C)O2)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(C=C1)OCCOCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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